REACTION_SMILES
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[CH:24]([Cl:25])([Cl:26])[Cl:27].[NH2:1][c:2]1[c:3]([NH:8][CH2:9][CH2:10][CH2:11][OH:12])[c:4](=[O:7])[c:5]1=[O:6].[OH2:23].[S:19]([Cl:20])([Cl:21])=[O:22].[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[NH2:1][c:2]1[c:3]([NH:8][CH2:9][CH2:10][CH2:11][Cl:21])[c:4](=[O:7])[c:5]1=[O:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(NCCCO)c(=O)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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Nc1c(NCCCCl)c(=O)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |